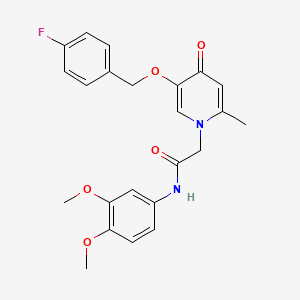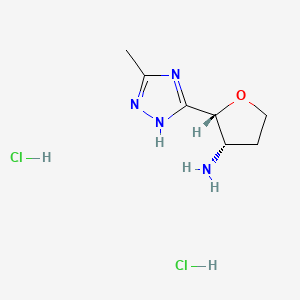
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MTX and has been found to exhibit various biochemical and physiological effects.
作用机制
MTX exerts its antitumor activity by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting DHFR, MTX prevents the synthesis of DNA and ultimately leads to the death of cancer cells. In addition, MTX has also been found to exhibit antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
MTX has been found to exhibit various biochemical and physiological effects, including the inhibition of DHFR and the synthesis of ergosterol. In addition, MTX has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using MTX in lab experiments is its ability to selectively target cancer cells and inhibit their growth and proliferation. In addition, MTX has also been found to exhibit antifungal activity, which makes it a potential candidate for the development of new antifungal drugs.
One limitation of using MTX in lab experiments is its potential toxicity to normal cells. In addition, the development of drug resistance is also a potential limitation.
未来方向
There are several future directions for the study of MTX. One direction is the development of new analogs of MTX that exhibit improved antitumor and antifungal activity. Another direction is the study of the potential use of MTX in combination with other anticancer drugs to enhance its efficacy. Finally, the study of the mechanism of action of MTX and its potential side effects on normal cells is also an important future direction.
合成方法
The synthesis of MTX involves the reaction of 3-aminopropanol with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, followed by the protection of the resulting amine with an oxolane ring. The final step involves the dihydrochloride salt formation of the protected amine.
科学研究应用
MTX has been studied for its potential use in scientific research, particularly in the field of cancer treatment. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, MTX has also been studied for its potential use as an antifungal agent.
属性
IUPAC Name |
(2R,3S)-2-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXHZHTAAJIOP-KXSOTYCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=N1)C2C(CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=N1)[C@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2780678.png)
![2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2780679.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid](/img/structure/B2780682.png)
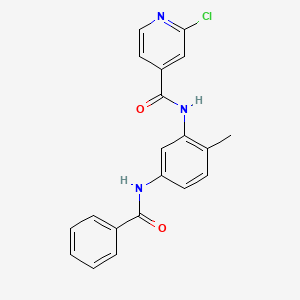
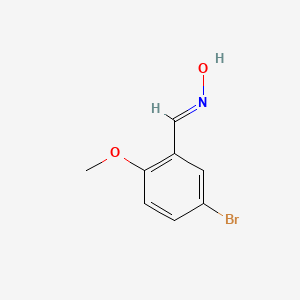
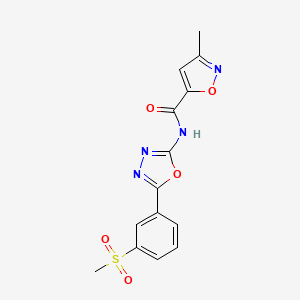
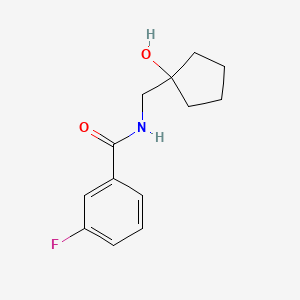
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2780688.png)

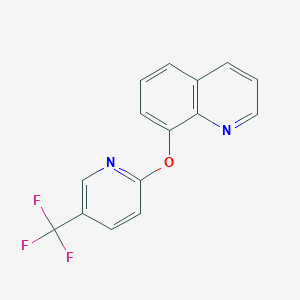
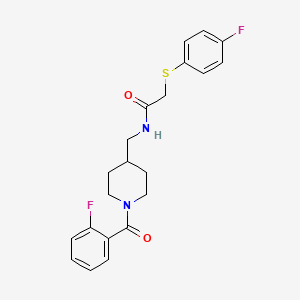
![3-chloro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2780695.png)
